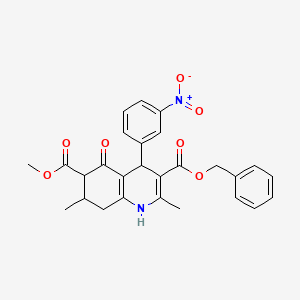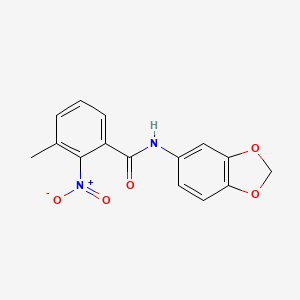![molecular formula C27H34N4O4 B4131512 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4131512.png)
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
Vue d'ensemble
Description
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline, also known as ADAM22, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a piperazine derivative and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is not fully understood. However, it has been shown to interact with various proteins, including voltage-gated sodium channels and AMPA receptors. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has been shown to modulate the activity of these proteins, leading to the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has also been shown to modulate neurotransmitter release by regulating the activity of voltage-gated sodium channels and AMPA receptors. In addition, 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has been shown to regulate neuronal excitability by modulating the activity of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has several advantages for lab experiments. It is a potent and selective inhibitor of cancer cell growth, making it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is also a potent modulator of neurotransmitter release, making it a useful tool for studying the mechanisms of synaptic transmission. However, 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline. One direction is to further investigate its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain. Another direction is to study the mechanisms of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline's interactions with voltage-gated sodium channels and AMPA receptors. Additionally, the synthesis of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline analogs with improved solubility and potency could lead to the development of more effective treatments for cancer and neurological disorders.
Conclusion:
In conclusion, 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is a chemical compound that has been studied extensively for its potential use in scientific research. It has various biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer and neurological disorders. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has advantages and limitations for lab experiments, and future directions for its study include investigating its potential use in the treatment of neurological disorders and studying its mechanisms of action.
Applications De Recherche Scientifique
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including the inhibition of the growth of cancer cells, the modulation of neurotransmitter release, and the regulation of neuronal excitability. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c32-26(17-27-14-19-10-20(15-27)12-21(11-19)16-27)30-7-5-29(6-8-30)22-3-4-25(31(33)34)24(13-22)28-18-23-2-1-9-35-23/h1-4,9,13,19-21,28H,5-8,10-12,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHDTMXSIKRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4131433.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131441.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}pentanamide](/img/structure/B4131449.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(pentanoylamino)benzamide](/img/structure/B4131455.png)
![2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4131465.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4131474.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B4131476.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B4131519.png)

![4-methyl-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4131530.png)
![N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4131532.png)
![3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4131535.png)